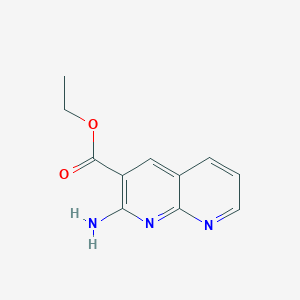
4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Übersicht
Beschreibung
“4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one” is a chemical compound with the IUPAC name 1,1-bis(methylthio)pent-1-en-3-one . It has a molecular weight of 176.3 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12OS2/c1-4-6(8)5-7(9-2)10-3/h5H,4H2,1-3H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.3 . It is a liquid at room temperature and is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Kinetically Stabilized Phosphaethene Derivatives
4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one has been studied in the context of kinetically stabilized phosphaethene derivatives. These compounds show interesting E/Z isomerization properties and can form complexes with transition metals like tungsten, contributing to the understanding of coordination chemistry and molecular interactions (Ito, Kimura, & Yoshifuji, 2003).
Computational Studies of Methylsulfanyl Groups
Computational studies have been conducted to understand the impact of methylsulfanyl groups on the structural and electronic properties of organic molecules, such as pyrroles. These studies provide insights into how these substituents affect molecular behavior, which is crucial for designing new materials and pharmaceuticals (Alemán, Domingo, & Juliá, 2001).
Synthesis of Furan and Tetrahydrofuran Derivatives
The compound has been used in the synthesis of furan and tetrahydrofuran derivatives. These reactions are significant in organic synthesis, contributing to the development of new methods for constructing complex organic structures (Padwa, Ginn, & McClure, 1999), (Fries, Müller, & Hartung, 2013).
Coordination Behavior in Metal Complexes
Research has been conducted on the coordination behavior of compounds like 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one with metals such as gold. These studies are fundamental in understanding the chemistry of metal-organic complexes and their potential applications in catalysis (Freytag, Ito, & Yoshifuji, 2006).
Synthesis of Bis(Isoxazolylmethylsulfanyl) Alkanes
This compound has been used in the synthesis of bis(isoxazolylmethylsulfanyl) alkanes, which have potential applications as hepatoprotective agents. Such studies are crucial in drug discovery and development (Akhmetova et al., 2018).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
4,4-dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OS2/c1-9(2,3)7(10)6-8(11-4)12-5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBXZGSBBRNDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(SC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384829 | |
| Record name | 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one | |
CAS RN |
51507-09-6 | |
| Record name | 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



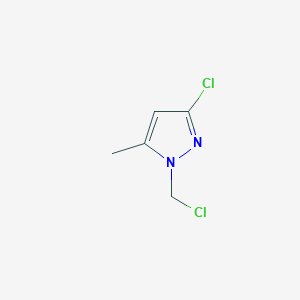


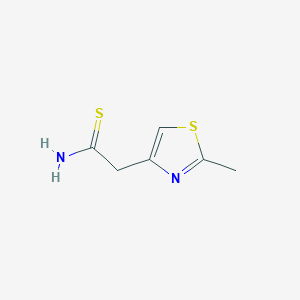

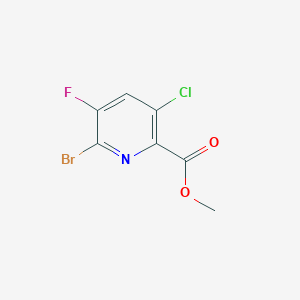
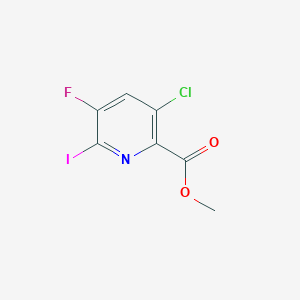
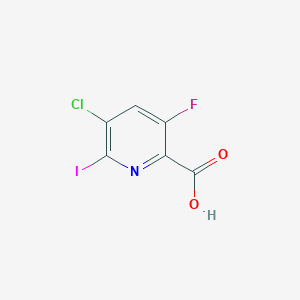
![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)
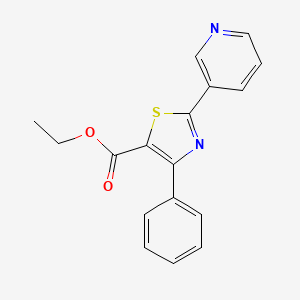
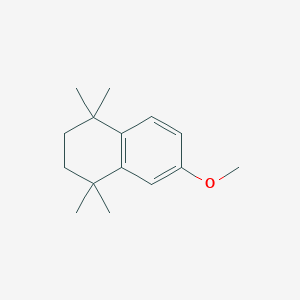
![3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3269707.png)
